molecular formula C20H25NO3S B2578500 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one CAS No. 1797145-88-0

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one

Cat. No. B2578500
CAS RN: 1797145-88-0
M. Wt: 359.48
InChI Key: ANPAFOAXHZIGQM-UHFFFAOYSA-N
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Description

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one, also known as IBSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IBSP belongs to the class of compounds known as azetidinones, which have been widely studied for their biological activities.

Scientific Research Applications

Synthesis and Molecular Structure

A foundational aspect of research on 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one involves its synthesis and the exploration of its molecular structure. Studies focused on azetidin-2-ones, specifically those based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core, with various substituents, including the naphthalen-1-yl group, shed light on the structural versatility and potential chemical applications of such compounds (Twamley, O’Boyle, & Meegan, 2020). These investigations provide insight into the antimitotic properties of these structures, highlighting their relevance in scientific research aimed at understanding cell division and potential therapeutic applications.

Photophysical Properties

Research has delved into the photophysical behavior of compounds closely related to 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one, particularly those with naphthalen-2-yl groups. The study of probes like acrylodan and prodan in various solvents has elucidated the effects of solvent polarity, acidity, and basicity on their emission properties, providing valuable information for their use in biological systems studies (Moreno Cerezo et al., 2001). These findings are crucial for developing fluorescent probes and understanding the interactions between chemical compounds and biological environments.

Anti-inflammatory and Analgesic Activities

The incorporation of azetidinyl and naphthalen-1-yl moieties has been shown to yield compounds with significant anti-inflammatory and analgesic activities. A study on naphthalene derivatives highlighted the potential of these compounds as therapeutic agents, comparing their efficacy to standard drugs like phenylbutazone and naproxen (Sharma et al., 2006). This research is particularly relevant for the development of new drugs with fewer side effects and enhanced efficacy in managing pain and inflammation.

Environmental and Industrial Applications

The extraction and analysis of benzene- and naphthalenesulfonates from industrial effluents demonstrate the environmental significance of compounds related to 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one. Such studies provide methodologies for monitoring and mitigating pollution, contributing to the development of sustainable industrial practices (Alonso, Castillo, & Barceló, 1999).

Antibacterial Activities

Investigations into the antibacterial properties of novel compounds, including those with naphthalen-1-yl groups, highlight the ongoing search for effective antimicrobial agents. The synthesis and evaluation of Schiff bases and azetidinones derived from 1-naphthol, for instance, have shown potential antibacterial activity, underscoring the importance of structural modifications in enhancing biological activity (Kumar, Kumar, & Sati, 2012).

properties

IUPAC Name

1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-naphthalen-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c1-15(2)14-25(23,24)18-12-21(13-18)20(22)11-10-17-8-5-7-16-6-3-4-9-19(16)17/h3-9,15,18H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPAFOAXHZIGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one

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